3,4-diethoxy-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
3,4-diethoxy-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with diethoxy groups at the 3 and 4 positions and a thiazole ring at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,4-diethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-aminothiazole in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The diethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 3,4-diethoxybenzoic acid derivatives.
Reduction: Formation of 3,4-diethoxy-N-(1,3-thiazol-2-yl)aniline.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
3,4-diethoxy-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and protein-ligand binding due to its structural features.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(1,3-thiazol-2-yl)benzamide is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to specific proteins, thereby modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with methoxy groups instead of diethoxy groups.
N-(1,3-thiazol-2-yl)benzamide: Lacks the diethoxy substitution on the benzamide ring.
2-aminothiazole derivatives: Share the thiazole core but differ in the substituents on the benzamide ring.
Uniqueness
3,4-diethoxy-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of both diethoxy groups and the thiazole ring, which may confer distinct electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C14H16N2O3S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
3,4-diethoxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H16N2O3S/c1-3-18-11-6-5-10(9-12(11)19-4-2)13(17)16-14-15-7-8-20-14/h5-9H,3-4H2,1-2H3,(H,15,16,17) |
InChI Key |
BGZPNLYKDDWHDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)OCC |
Origin of Product |
United States |
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